molecular formula C11H14ClN3O2 B1493281 Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate CAS No. 2098012-87-2

Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate

Cat. No.: B1493281
CAS No.: 2098012-87-2
M. Wt: 255.7 g/mol
InChI Key: AOKJRSVHNJIXJI-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted with a 3-chloropyrazine moiety and an ethyl ester group. This structure combines a nitrogen-rich aromatic system (pyrazine) with a flexible pyrrolidine scaffold, making it a versatile intermediate in medicinal and agrochemical synthesis. The 3-chloro substituent on pyrazine enhances electrophilicity, facilitating nucleophilic substitution reactions, while the ethyl ester group provides a handle for further functionalization (e.g., hydrolysis to carboxylic acids) .

Key synthetic routes involve reductive amination of 1-(3-chloropyrazin-2-yl)ethanone with pyrrolidine derivatives, followed by coupling reactions using reagents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate to install the benzamide or other substituents . Crystallographic studies (e.g., using SHELX programs ) and spectroscopic characterization (¹H/¹³C NMR, LCMS) confirm its structural integrity .

Properties

IUPAC Name

ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-2-17-11(16)8-3-6-15(7-8)10-9(12)13-4-5-14-10/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKJRSVHNJIXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate generally involves:

  • Formation of the pyrrolidine-3-carboxylate core.
  • Introduction of the 3-chloropyrazin-2-yl substituent at the nitrogen atom of the pyrrolidine ring.
  • Control of halogenation and oxidation states on the pyrazine ring as needed.

This process often requires careful selection of solvents, temperature control, and reagents to optimize yield and purity.

Preparation via Halogenated Pyridine/Pyrazine Intermediates

Research and patents on related compounds such as ethyl 3-bromo-1-(3-chloropyridin-2-yl)-pyrazole-5-carboxylate reveal a multi-step approach that can be adapted for this compound:

  • Step 1: Formation of Pyrrolidine-3-carboxylate Intermediate

    Starting with pyrrolidine derivatives, esterification to form the ethyl carboxylate is performed under standard conditions using ethanol and acid catalysts.

  • Step 2: N-Substitution with 3-Chloropyrazin-2-yl Moiety

    The introduction of the 3-chloropyrazin-2-yl group onto the nitrogen of the pyrrolidine ring can be achieved via nucleophilic substitution reactions. This involves reacting the pyrrolidine-3-carboxylate intermediate with 3-chloropyrazin-2-yl halide or a suitable activated derivative under controlled conditions.

  • Step 3: Halogenation and Oxidation

    For related compounds, bromination at specific positions is achieved using bromination agents in the presence of strong acids and sometimes bases to control the reaction environment. Oxidation steps may follow, employing oxidizing agents like potassium persulfate in aprotic solvents such as acetonitrile, catalyzed by sulfuric acid, to achieve the desired oxidation state on the heterocyclic ring.

Detailed Reaction Conditions and Reagents

Based on patent WO2021096903A1 and AU2023212864A1, the following conditions are effective for similar compounds and can be extrapolated for this compound:

Step Reagents/Conditions Notes
N-Substitution 3-chloropyrazin-2-yl halide, pyrrolidine-3-carboxylate Use aprotic solvents (e.g., N,N-dimethylformamide)
Halogenation Bromination agent (e.g., N-bromosuccinimide), strong acid (e.g., H2SO4) Temperature control 0–12 °C to avoid side reactions
Oxidation Potassium persulfate (1.3–1.7 eq), sulfuric acid catalyst Solvent: acetonitrile; particle size of oxidant 40–60 μm
Reaction Temperature Room temperature to 82 °C Stirring and cooling/heating as needed
Solvents Ethers (THF, 2-methyltetrahydrofuran), esters (ethyl acetate), aprotic solvents (acetonitrile) Choice depends on step and solubility

Optimization and Yield

  • The use of potassium persulfate as an oxidizing agent has been shown to provide high yields (~75-88%) in related pyrazole carboxylate syntheses.
  • Controlling the equivalents of oxidant (1.0 to 2.0 eq, optimally 1.3–1.7 eq) and acid catalyst (<0.2 eq sulfuric acid) is critical to maximize yield and minimize by-products.
  • Particle size of the oxidizing agent influences reaction kinetics and yield; a D50 particle size of 40–60 μm is preferred.
  • Temperature control during halogenation (0–12 °C) and oxidation (room temperature to 82 °C) steps is essential for selectivity.

Summary Table of Preparation Parameters

Parameter Range/Value Impact on Synthesis
Oxidizing agent Potassium persulfate (1.3–1.7 eq) High yield, controlled oxidation
Acid catalyst Sulfuric acid (<0.2 eq) Catalyzes oxidation, avoids side reactions
Solvent Acetonitrile, THF, ethyl acetate Solubility and reaction medium
Temperature (Halogenation) 0–12 °C Controls selectivity and reaction rate
Temperature (Oxidation) 25–82 °C Facilitates oxidation step
Stirring Continuous during reaction Ensures homogeneity
Particle size (oxidant) 40–60 μm Optimizes reaction kinetics
Reaction time Variable (hours) Depends on scale and conditions
Yield 75–88% Dependent on optimization

Research Findings and Comparative Advantages

  • The disclosed methods provide improved overall yields (up to 88%) compared to traditional methods.
  • Reduced process hazards and cost efficiency are achieved by optimized reagent quantities and mild reaction conditions.
  • The choice of solvents and temperature control enhances selectivity, minimizing side reactions.
  • The ability to control stereochemistry is noted, as stereoisomers of such compounds can have different biological activities; methods for enrichment or separation of stereoisomers are known to experienced chemists.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN₃) or iodide ions (I⁻).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrrolidines or chloropyrazines.

Scientific Research Applications

Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate has several scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous pyrrolidine carboxylates and pyrazine/heterocyclic derivatives to highlight differences in reactivity, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Features Molecular Weight (g/mol) Notable Properties/Applications References
Ethyl pyrrolidine-3-carboxylate hydrochloride Simple pyrrolidine ester; hydrochloride salt 179.65 High solubility in polar solvents; precursor for amino acid derivatives
Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate Chloropyridine + pyrazole core 295.73 Agrochemical applications (insecticides); intramolecular hydrogen bonding stabilizes crystal structure
Trans-ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate Bulky benzyl/fluorophenyl groups 327.39 Enhanced lipophilicity; potential CNS-targeting drug candidate
Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate Oxopyrrolidine + dimethyl substitution 187.22 Conformationally restricted; used in peptidomimetics
N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide Chloropyrazine + trifluoromethyl benzamide 398.73 High electrophilicity for cross-coupling reactions (e.g., cyanation )

Structural and Electronic Differences

  • Heterocyclic Core : Unlike pyridine (e.g., ) or pyrazole derivatives, the 3-chloropyrazine ring in the target compound offers two adjacent nitrogen atoms, increasing electron-deficient character and favoring SNAr reactions .
  • Ester Flexibility : The ethyl ester in the target compound contrasts with methyl esters (e.g., ), altering hydrolysis kinetics and solubility.
  • Substituent Effects : Bulky groups like benzyl/fluorophenyl () increase steric hindrance, reducing reactivity compared to the smaller 3-chloropyrazine substituent.

Physicochemical Properties

  • Lipophilicity : The target compound (logP ~2.5, estimated) is less lipophilic than ’s benzyl/fluorophenyl derivative (predicted density 1.166 g/cm³) but more so than hydrochloride salts () .
  • Thermal Stability : The pyrazine ring’s electron-withdrawing effect may lower thermal stability compared to oxopyrrolidine derivatives (), which benefit from intramolecular hydrogen bonding .

Biological Activity

Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with chloropyrazine. The synthetic pathway can be optimized for yield and purity, with various methods reported in literature.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related pyrrolidine derivatives. For example, derivatives with similar structures have shown significant activity against Gram-positive bacteria and drug-resistant fungi. The minimum inhibitory concentration (MIC) values for these compounds often exceed 128 µg/mL, indicating varying levels of effectiveness against specific pathogens .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. In studies involving human lung adenocarcinoma (A549) cells, compounds structurally related to this pyrrolidine exhibited cytotoxic effects, reducing cell viability significantly. For instance, one derivative reduced A549 cell viability to approximately 21.2% compared to untreated controls .

Table 1: Summary of Anticancer Activity against A549 Cells

CompoundViability (%)Significance (p-value)
This compoundTBDTBD
Control (Cisplatin)63.4<0.05
Related Derivative21.2<0.001

The proposed mechanism by which this compound exerts its biological effects may involve interaction with specific cellular pathways related to apoptosis and cell cycle regulation. Studies suggest that compounds with similar structures can inhibit key enzymes involved in cancer progression, such as IKKβ, which plays a role in NF-κB signaling pathways associated with inflammation and tumor growth .

Case Studies

Case Study 1: Antimicrobial Screening
A screening assay was conducted using a library of pyrrolidine derivatives against multidrug-resistant bacterial strains. The results indicated that certain modifications in the structure significantly enhanced antimicrobial activity, suggesting a structure-activity relationship that could be explored further for drug development .

Case Study 2: Anticancer Efficacy
In a comparative study involving various pyrrolidine derivatives, this compound was tested alongside established chemotherapeutics. The compound demonstrated promising cytotoxicity profiles that warrant further investigation into its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate

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